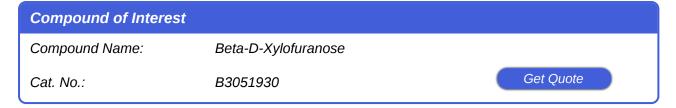


Spectroscopic Profile of Beta-D-Xylofuranose: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Beta-D-Xylofuranose**, a five-carbon sugar that exists as a five-membered ring structure. While D-xylose predominantly exists in the pyranose form, the furanose form plays a role in various biological and chemical processes. Understanding its spectroscopic signature is crucial for its identification, characterization, and utilization in research and development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details relevant experimental protocols, and presents a logical workflow for its analysis.

Spectroscopic Data

The following sections present the available spectroscopic data for **Beta-D-Xylofuranose**. It is important to note that obtaining pure **Beta-D-Xylofuranose** for spectroscopic analysis is challenging due to its equilibrium with other anomers in solution. Therefore, some of the data presented is derived from studies on D-xylose, where the furanose forms are minor components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.



1.1.1. 13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for the furanose forms of D-xylose have been reported, often from studies using 13C-labeled xylose to enhance signal detection.

Carbon Atom	Chemical Shift (δ) in ppm
C1	103.2
C2	Data not available
C3	Data not available
C4	Data not available
C5	Data not available

Note: The presented chemical shift for C1 is for the **Beta-D-Xylofuranose** anomer of D-[1-13C]xylose. Complete, experimentally verified 13C NMR data for all carbon atoms of unlabeled **Beta-D-Xylofuranose** is not readily available in the reviewed literature.

1.1.2. 1H NMR Spectroscopy

The 1H NMR spectrum provides information about the protons in the molecule and their spatial relationships. Due to the low abundance of the furanose forms of D-xylose in solution, obtaining a clean and fully assigned 1H NMR spectrum specifically for the beta-furanose anomer is challenging. The spectrum of D-xylose shows a complex mixture of signals for all anomers present in equilibrium.[1]



Proton	Chemical Shift (δ) in ppm (Predicted)	Multiplicity (Predicted)	Coupling Constant (J) in Hz (Predicted)
H1	~5.2	d	~4
H2	~4.0 - 4.2	m	-
H3	~4.0 - 4.2	m	-
H4	~4.0 - 4.2	m	-
Н5а	~3.6 - 3.8	m	-
H5b	~3.6 - 3.8	m	-

Note: The values in this table are estimations based on general chemical shift regions for furanose sugars and data from the mixture of D-xylose anomers.[1] Specific, experimentally verified 1H NMR data for **Beta-D-Xylofuranose** is not readily available in the reviewed literature. The anomeric proton (H1) of a beta-furanoside typically appears as a doublet with a small coupling constant.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of D-xylose is characterized by a broad absorption band in the hydroxyl region and a series of absorptions in the fingerprint region corresponding to C-O and C-C stretching and various bending vibrations.[2][3]

Wavenumber (cm-1)	Assignment
~3300 (broad)	O-H stretching
~2900	C-H stretching
~1000 - 1200	C-O stretching
Below 1000	Fingerprint region (C-C stretching, C-O-H bending)



Note: This table represents the general IR absorption regions for D-xylose. The spectrum of pure **Beta-D-Xylofuranose** is expected to be very similar, with potential subtle differences in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a non-volatile compound like **Beta-D-Xylofuranose**, techniques such as electrospray ionization (ESI) or derivatization followed by gas chromatography-mass spectrometry (GC-MS) are typically used.

The mass spectrum of underivatized D-xylose (molecular weight: 150.13 g/mol) obtained by electron ionization (EI) shows a complex fragmentation pattern due to multiple hydroxyl groups. [4] The molecular ion peak (M+) at m/z 150 is often weak or absent. Common fragments correspond to the loss of water molecules and various cleavages of the carbon chain.

m/z	Proposed Fragment
132	[M - H2O]+
114	[M - 2H2O]+
103	C4H7O3+
85	C4H5O2+
73	C3H5O2+
60	C2H4O2+

Note: This table represents common fragments observed in the EI mass spectrum of D-xylose. The fragmentation pattern of **Beta-D-Xylofuranose** is expected to be similar, with the relative intensities of the fragments potentially varying.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.



NMR Spectroscopy

Sample Preparation: A sample of **Beta-D-Xylofuranose** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D2O, DMSO-d6) in a standard 5 mm NMR tube. D2O is commonly used for carbohydrates, but it leads to the exchange of hydroxyl protons. To observe hydroxyl protons, a solvent like DMSO-d6 can be used.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

13C NMR Acquisition: A standard proton-decoupled 13C NMR experiment is performed. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for the less abundant furanose anomer.

1H NMR Acquisition: A standard 1D 1H NMR spectrum is acquired. To aid in the assignment of the overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is typically prepared. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder (or the KBr pellet/Nujol) is recorded first and then subtracted from the sample spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm-1).

Mass Spectrometry (MS)

Sample Preparation for ESI-MS: The sample is dissolved in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a low concentration (e.g., 1-10 μ g/mL). A small amount



of an electrolyte, such as sodium acetate, may be added to promote the formation of sodiated adducts, which can aid in ionization and provide more stable molecular ions.

Sample Preparation for GC-MS: The hydroxyl groups of the sugar are first derivatized to increase volatility. A common derivatization method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers. The derivatized sample is then dissolved in a suitable organic solvent for injection into the GC.

Instrumentation:

- ESI-MS: The sample solution is introduced into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
- GC-MS: The derivatized sample is injected into a gas chromatograph, where it is separated from other components before entering the mass spectrometer, which is typically equipped with an electron ionization (EI) source.

Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

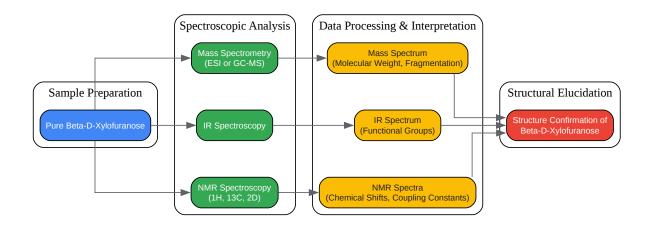
Signaling Pathways and Experimental Workflows Signaling Pathways

Beta-D-Xylofuranose is a simple monosaccharide and is not known to be directly involved in specific signaling pathways as a primary signaling molecule. Its biological role is primarily as a metabolic intermediate in the pentose phosphate pathway and as a structural component of various glycans and polysaccharides.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a monosaccharide like **Beta-D-Xylofuranose**.





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Caption: A generalized workflow for the spectroscopic analysis of **Beta-D-Xylofuranose**.

This workflow begins with the preparation of a pure sample, which then undergoes parallel analysis by NMR, IR, and MS. The data from each technique is processed and interpreted to provide complementary information about the molecule's structure. Finally, the combined data is used to confirm the identity and structure of **Beta-D-Xylofuranose**.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic data of **Beta-D-Xylofuranose** for researchers, scientists, and drug development professionals. While a complete and unambiguous set of experimental data, particularly for 1H NMR, remains elusive in publicly accessible literature, the information presented here offers a strong foundation for the identification and characterization of this furanose sugar. The detailed experimental protocols and the logical workflow provide practical guidance for researchers working with this and other similar carbohydrate molecules. Further research focusing on the isolation and detailed spectroscopic analysis of the individual furanose anomers of D-xylose would be highly beneficial to the scientific community.



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- To cite this document: BenchChem. [Spectroscopic Profile of Beta-D-Xylofuranose: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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